
(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound that belongs to the quinolone class of antibiotics. This compound is known for its potent antibacterial properties and is often used in the treatment of various bacterial infections. Its unique structure, which includes a quinolone core, a cyclopropyl group, and a difluoromethoxy substituent, contributes to its high efficacy and broad-spectrum activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinolone core, introduction of the cyclopropyl group, and the addition of the difluoromethoxy substituent. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired stereochemistry and high yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure consistency and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinolone core or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinolone core or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various quinolone derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: Studied for its interactions with bacterial enzymes and its mechanism of action at the molecular level.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Used in the development of new antibacterial agents and in quality control processes for pharmaceutical production.
Mechanism of Action
The mechanism of action of (S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial growth and cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a similar core structure but different stereochemistry and substituents.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
(S)-7-(3-Aminopyrrolidin-1-yl)-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substituents, which contribute to its high potency and broad-spectrum activity. The presence of the difluoromethoxy group and the cyclopropyl ring enhances its stability and binding affinity to bacterial enzymes, making it a valuable compound in the fight against bacterial infections.
Properties
Molecular Formula |
C18H18F3N3O4 |
|---|---|
Molecular Weight |
397.3 g/mol |
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H18F3N3O4/c19-12-5-10-13(24(9-1-2-9)7-11(15(10)25)17(26)27)16(28-18(20)21)14(12)23-4-3-8(22)6-23/h5,7-9,18H,1-4,6,22H2,(H,26,27)/t8-/m0/s1 |
InChI Key |
RGAOZQJPOIKZMO-QMMMGPOBSA-N |
Isomeric SMILES |
C1CN(C[C@H]1N)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)OC(F)F)N4CCC(C4)N)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


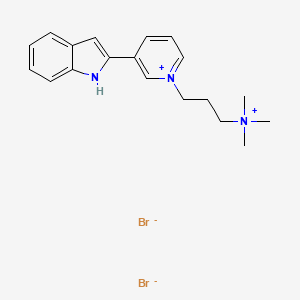
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3,4-difluorophenyl)-N-methyl-](/img/structure/B12917944.png)
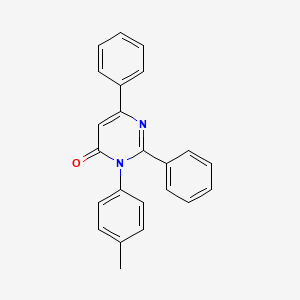
![3-(2H-1,3-Benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12917982.png)
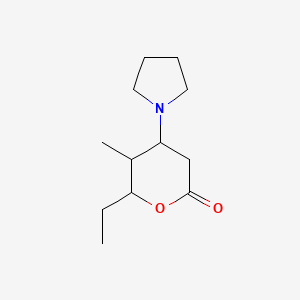
![3-[(2-Chlorophenyl)methoxy]oxolane](/img/structure/B12917988.png)
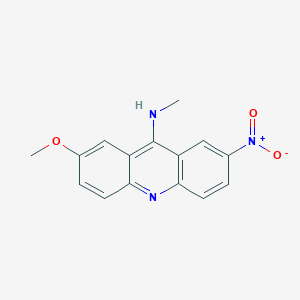
![5'-S-[3-(Methylamino)propyl]-5'-thioadenosine](/img/structure/B12917993.png)
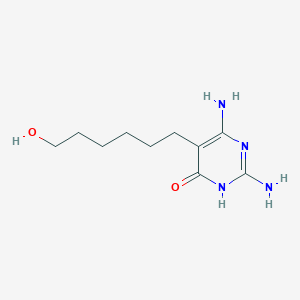

![Cyclooct[a]indolizine-6-carbonitrile, 7,8,9,10,11,12-hexahydro-](/img/structure/B12918013.png)

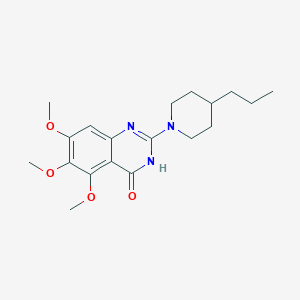
![3-(2-Bromophenyl)-5-[(propan-2-yl)oxy]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B12918031.png)
